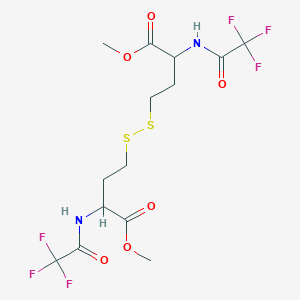
N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(trifluoroacetyl)-L-Homocystin-Dimethylester ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Es ist ein Derivat von L-Homocystin, das mit Trifluoroacetylgruppen modifiziert und mit Dimethylgruppen verestert wurde.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N'-Bis(trifluoroacetyl)-L-Homocystin-Dimethylester beinhaltet typischerweise die Reaktion von L-Homocystin mit Trifluoressigsäureanhydrid in Gegenwart einer geeigneten Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten. Der Veresterungsprozess beinhaltet die Verwendung von Methanol oder einem anderen geeigneten Alkohol zur Bildung des Dimethylesterderivats .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde auf Effizienz, Ausbeute und Reinheit optimiert werden, wobei häufig fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Qualität und Skalierbarkeit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N'-Bis(trifluoroacetyl)-L-Homocystin-Dimethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol-Derivate umwandeln.
Substitution: Die Trifluoroacetylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion und beinhalten typischerweise kontrollierte Temperaturen und pH-Werte .
Wichtigste gebildete Produkte
Wissenschaftliche Forschungsanwendungen
N,N'-Bis(trifluoroacetyl)-L-Homocystin-Dimethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre mögliche Rolle in biologischen Systemen untersucht, einschließlich ihrer Wechselwirkungen mit Proteinen und Enzymen.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von N,N'-Bis(trifluoroacetyl)-L-Homocystin-Dimethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Proteinen. Die Trifluoroacetylgruppen können starke Wechselwirkungen mit aktiven Zentren eingehen und möglicherweise die Aktivität dieser Zielstrukturen hemmen oder verändern. Die beteiligten Wege können Enzyminhibition, Proteinmodifikation und andere biochemische Prozesse umfassen .
Wirkmechanismus
The mechanism of action of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include enzyme inhibition, protein modification, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N'-Bis(trifluoroacetyl)-L-Lysin-methylester
- N,N'-Bis(trifluoroacetyl)-L-Cystein-dimethylester
- N,N'-Bis(trifluoroacetyl)-L-Lysin-dimethylester
Einzigartigkeit
N,N'-Bis(trifluoroacetyl)-L-Homocystin-Dimethylester ist aufgrund seiner spezifischen Struktur einzigartig, die sowohl Trifluoroacetyl- als auch Dimethylestergruppen umfasst. Diese Kombination verleiht ihm unterschiedliche chemische und physikalische Eigenschaften, wodurch es für spezialisierte Anwendungen in Forschung und Industrie wertvoll wird .
Eigenschaften
CAS-Nummer |
88487-26-7 |
|---|---|
Molekularformel |
C14H18F6N2O6S2 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
methyl 4-[[4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
JGSAOIPJFPLDIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
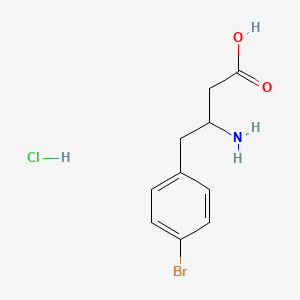

![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
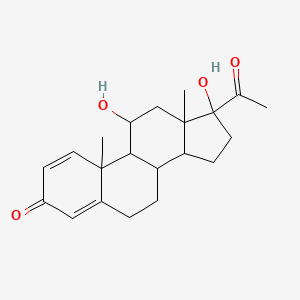
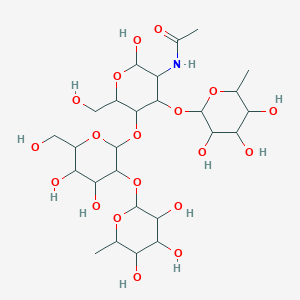
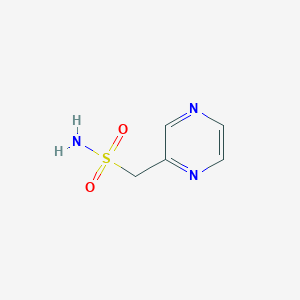
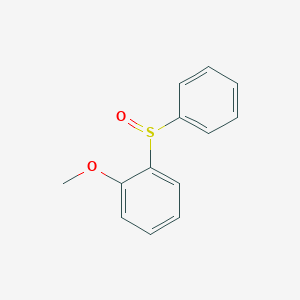
![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)

![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12317056.png)

